molecular formula C13H13NO2 B12565603 2-(2-Methoxyphenyl)-3-methylpyridine 1-oxide CAS No. 161497-56-9

2-(2-Methoxyphenyl)-3-methylpyridine 1-oxide

Cat. No.: B12565603
CAS No.: 161497-56-9
M. Wt: 215.25 g/mol
InChI Key: LAHHRXUDTJPIPT-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-3-methylpyridine 1-oxide is an organic compound with the molecular formula C13H13NO2 It is a derivative of pyridine, featuring a methoxyphenyl group and a methyl group attached to the pyridine ring, along with an oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-3-methylpyridine 1-oxide typically involves the reaction of 2-methoxybenzaldehyde with 3-methylpyridine in the presence of an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-3-methylpyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex oxides.

    Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of higher oxides or quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-3-methylpyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-3-methylpyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)pyridine 1-oxide
  • 3-Methylpyridine 1-oxide
  • 2-Methoxyphenylpyridine

Uniqueness

2-(2-Methoxyphenyl)-3-methylpyridine 1-oxide is unique due to the presence of both a methoxyphenyl group and a methyl group on the pyridine ring, along with the oxide functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

161497-56-9

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-(2-methoxyphenyl)-3-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C13H13NO2/c1-10-6-5-9-14(15)13(10)11-7-3-4-8-12(11)16-2/h3-9H,1-2H3

InChI Key

LAHHRXUDTJPIPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=CC=C1)[O-])C2=CC=CC=C2OC

Origin of Product

United States

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